molecular formula C17H19ClN4O2 B11445408 Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11445408
M. Wt: 346.8 g/mol
InChI Key: OTLMQZPLVGGICQ-UHFFFAOYSA-N
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Description

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or toluene, with catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19ClN4O2/c1-3-4-9-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-7-5-6-8-13(12)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,20,21)

InChI Key

OTLMQZPLVGGICQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3Cl)C

Origin of Product

United States

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